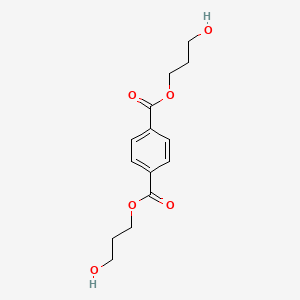

Bis(3-hydroxypropyl) terephthalate

Description

Structure

3D Structure

Properties

CAS No. |

3644-98-2 |

|---|---|

Molecular Formula |

C14H18O6 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

bis(3-hydroxypropyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C14H18O6/c15-7-1-9-19-13(17)11-3-5-12(6-4-11)14(18)20-10-2-8-16/h3-6,15-16H,1-2,7-10H2 |

InChI Key |

ZHVZTRUUPYIJTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCO)C(=O)OCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Bis 3 Hydroxypropyl Terephthalate Monomer Production

Transesterification Synthesis of Bis(3-hydroxypropyl) terephthalate (B1205515) from Dimethyl Terephthalate and 1,3-Propanediol (B51772)

The production of BHPT via transesterification involves the reaction of dimethyl terephthalate with 1,3-propanediol. nih.gov This chemical process, also known as ester interchange, consists of two sequential and reversible reactions. In the first step, one methyl ester group of DMT reacts with 1,3-propanediol to form the intermediate monomer, 3-hydroxypropyl methyl terephthalate (HPMT), releasing one molecule of methanol (B129727). In the second step, HPMT reacts with another molecule of 1,3-propanediol to yield the final product, Bis(3-hydroxypropyl) terephthalate, and a second molecule of methanol.

The efficiency of BHPT synthesis is highly dependent on the careful optimization of several reaction parameters, including temperature, pressure, reactant molar ratio, and catalyst concentration. The goal is to maximize the conversion of DMT and the selective yield of the BHPT monomer while minimizing the formation of oligomers and other side products.

In a continuous process for producing BHPT, titanium catalysts are preferred, with concentrations maintained to yield 20 to 90 parts per million (ppm) of titanium based on the weight of the final polymer. google.com For analogous transesterification reactions, such as the synthesis of poly(butylene terephthalate) (PBT), specific conditions have been found to be effective. A study on the reaction between DMT and 1,4-butanediol (B3395766) provides a useful reference for optimizing BHPT production. scispace.com Key parameters from this analogous process are summarized in the table below.

Table 1: Reference Reaction Conditions for Terephthalate Monomer Synthesis via Transesterification scispace.comgoogle.com

| Parameter | Value/Range | Purpose |

|---|---|---|

| Reaction Temperature | ~200 °C | To ensure a sufficient reaction rate. |

| Diol/DMT Molar Ratio | 3:1 | Using an excess of the diol (1,3-propanediol) helps to drive the reaction forward. |

| Catalyst Concentration | 20-90 ppm Ti or ~3x10⁻⁴ mol/mol DMT | To achieve a high reaction rate without causing excessive side reactions. |

| Byproduct Removal | Continuous distillation of Methanol | To shift the reaction equilibrium towards the product side, increasing yield. |

The removal of methanol is a critical engineering aspect; a Vigreux distillation column maintained at approximately 100-120°C can be used to effectively distill the methanol as it is formed, thereby promoting the forward reaction. scispace.com

Catalysts are essential for achieving practical reaction rates in the transesterification of DMT. Various metallic compounds have been shown to be effective, with organic titanates and, to a lesser extent, organic tin compounds being of significant industrial and academic interest.

Organic titanate compounds are highly effective and preferred catalysts for the synthesis of BHPT from DMT and 1,3-propanediol. google.com Specific examples such as tetraisopropyl titanate and tetrabutyl titanate are commonly employed. scispace.comgoogle.com These catalysts function as Lewis acids, activating the carbonyl carbon of the ester group in DMT, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.

The general mechanism involves the coordination of the titanium atom to the carbonyl oxygen of the DMT ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the attack by the alcohol. This leads to a tetrahedral intermediate, which then collapses to form the new ester bond and release methanol. The catalyst is regenerated and can participate in further reaction cycles. In a study of the analogous reaction with 1,4-butanediol, tetrabutyl titanate was shown to be a highly effective catalyst. scispace.com The selection of a specific titanate can influence reaction rates and selectivity.

Organic tin compounds also function as effective Lewis acid catalysts in transesterification reactions. While less commonly cited for BHPT synthesis specifically, their utility is well-documented in similar processes, such as the alcoholysis of polyethylene (B3416737) terephthalate (PET). researchgate.net In one study, tin(II) oxalate (B1200264) was identified as a highly effective catalyst among several Lewis acids for the depolymerization of PET to produce terephthalate esters. researchgate.net

The mechanism of action for tin catalysts is similar to that of titanates, involving the activation of the ester's carbonyl group. The efficiency of tin catalysts can be high, leading to significant reaction yields. For instance, in the synthesis of bis(2-ethylhexyl) terephthalate, tin oxalate incorporation resulted in good yields, demonstrating their potential for driving transesterification reactions efficiently. researchgate.net

Catalytic Systems in this compound Esterification

Kinetic Analysis of this compound Formation

Understanding the reaction kinetics is crucial for reactor design, process control, and optimization. The kinetic analysis of BHPT formation involves studying how reaction rates are affected by variables like reactant concentrations, catalyst concentration, and temperature. The transesterification is modeled as a series of reversible reactions, and the progress is often monitored by measuring the rate of methanol evolution. scispace.com

Kinetic studies on analogous systems, such as the transesterification of DMT with ethylene (B1197577) glycol or 1,4-butanediol, provide significant insight. scispace.comnih.gov These studies often investigate the validity of the "equal reactivity hypothesis," which assumes that the reactivity of a functional group (like the methyl ester) is independent of the size of the molecule to which it is attached. For the reaction with 1,4-butanediol, this hypothesis was found to be valid for diol/DMT molar ratios greater than 2, up to approximately 75% conversion. scispace.com

The rate law can be expressed as a system of ordinary differential equations describing the change in concentration of each species (DMT, PDO, HPMT, BHPT, and methanol) over time. nih.gov

From the kinetic data, key parameters such as the reaction rate constants (k) for each reaction step and the activation energy (Ea) can be derived. The activation energy, calculated using the Arrhenius equation by conducting experiments at different temperatures, quantifies the temperature sensitivity of the reaction. For the transesterification of DMT with ethylene glycol using a Zn-Ti catalyst, an apparent activation energy of 9.64 kcal/mol was determined. nih.gov Deriving these parameters for the BHPT system is essential for predictive modeling and scaling up the process from laboratory to industrial production. nih.gov

Investigation of Side Reactions and Byproduct Formation During Monomer Synthesis

The synthesis of this compound (BHPT), a key monomer for the production of poly(trimethylene terephthalate) (PTT), is primarily achieved through the transesterification of dimethyl terephthalate (DMT) with 1,3-propanediol (1,3-PDO). While the main reaction aims for a high yield of BHPT, the process is often accompanied by several side reactions that lead to the formation of various byproducts. These byproducts can affect the purity of the monomer, influence the subsequent polymerization process, and ultimately impact the final properties of the polymer.

The primary side reactions encountered during BHPT synthesis are the formation of oligomers and other low molecular weight compounds. The reaction conditions, such as temperature, pressure, and catalyst type, play a crucial role in the extent of these side reactions.

Oligomer Formation

During the synthesis of BHPT, incomplete transesterification or premature polymerization can lead to the formation of low molecular weight oligomers. fraunhofer.de These are essentially short chains of repeating monomer units. The formation of these oligomers is a significant concern as they can be difficult to separate from the desired BHPT monomer and can affect the molecular weight distribution and properties of the final PTT polymer.

The synthesis of a related monomer, bis(2-hydroxyethyl) terephthalate (BHET) for polyethylene terephthalate (PET) production, also shows the formation of oligomers as a primary side product. fraunhofer.deaidic.it In the case of BHPT, these oligomers would consist of repeating units of terephthalic acid and 1,3-propanediol. The general structure of these oligomers can be represented as a series of repeating units, with varying chain lengths.

Table 1: Common Oligomeric Byproducts in Terephthalate Monomer Synthesis

| Byproduct Type | General Structure | Significance |

| Dimer | HO-(CH₂)₃-OOC-C₆H₄-COO-(CH₂)₃-OOC-C₆H₄-COO-(CH₂)₃-OH | Represents the initial stage of polymerization; can be a significant impurity. |

| Trimer | HO-((CH₂)₃-OOC-C₆H₄-COO)₂-(CH₂)₃-OH | Indicates further progression of polymerization; affects monomer purity. |

| Higher Oligomers | HO-((CH₂)₃-OOC-C₆H₄-COO)ₙ-(CH₂)₃-OH (n > 2) | Contributes to the overall impurity profile and can impact polymer properties. |

Note: The structures are representative for oligomers formed during BHPT synthesis.

Formation of Other Byproducts

Besides oligomers, other byproducts can form during the transesterification reaction. In the synthesis of the analogous monomer BHET from DMT and ethylene glycol, the formation of methyl 2-hydroxy-ethylterephthalate is a notable byproduct. nih.gov This occurs when only one of the methyl ester groups of DMT reacts with the diol. A similar byproduct, methyl 3-hydroxypropyl terephthalate , is expected in BHPT synthesis.

Another significant byproduct of the transesterification reaction is methanol . youtube.com It is formed as the 1,3-propanediol displaces the methyl groups from DMT. Efficient removal of methanol is crucial to drive the reaction towards the formation of BHPT.

Furthermore, at elevated temperatures, side reactions involving the diol itself can occur. For instance, in the synthesis of PET, diethylene glycol (DEG) can be formed from ethylene glycol. aidic.it Analogously, the self-etherification of 1,3-propanediol could potentially lead to the formation of di(3-hydroxypropyl) ether , though this is less commonly reported for PTT synthesis compared to DEG in PET synthesis.

A continuous process for producing poly(trimethylene terephthalate) can also lead to the formation of gaseous byproducts, including volatilized 1,3-propanediol. google.com

Table 2: Key Non-Oligomeric Byproducts in BHPT Synthesis

| Byproduct | Chemical Formula | Formation Pathway |

| Methyl 3-hydroxypropyl terephthalate | C₁₂H₁₄O₅ | Incomplete transesterification of DMT. |

| Methanol | CH₄O | Displacement of methyl groups from DMT by 1,3-propanediol. youtube.com |

| Di(3-hydroxypropyl) ether | C₆H₁₄O₃ | Potential self-etherification of 1,3-propanediol at high temperatures. |

| Acrolein | C₃H₄O | Potential dehydration product of glycerol, a common impurity in bio-derived 1,3-propanediol. |

Research into the depolymerization of PTT back to BHPT using 1,3-propanediol has shown that with a suitable catalyst like zinc acetate, side reactions can be minimized, leading to a high yield of the recovered monomer. researchgate.net This suggests that catalyst selection is a critical factor in controlling byproduct formation during the forward synthesis reaction as well.

The investigation and control of these side reactions are paramount in an industrial setting to ensure the production of high-purity BHPT, which is essential for manufacturing high-quality PTT with consistent and desirable properties.

Kinetic and Mechanistic Investigations of Polycondensation and Copolycondensation Involving Bis 3 Hydroxypropyl Terephthalate

Kinetics of Homopolycondensation of Bis(3-hydroxypropyl) terephthalate (B1205515)

The self-condensation of Bis(3-hydroxypropyl) terephthalate is a critical reaction for the synthesis of poly(trimethylene terephthalate) (PTT), a polyester (B1180765) valued for its unique properties. The kinetics of this process dictate the reaction time, temperature, and catalyst requirements to achieve a polymer of desired molecular weight.

Quantitative Analysis of Reaction Rates and Mechanisms

The homopolycondensation of this compound follows second-order kinetics. researchgate.net In a study conducted at 270°C using titanium tetrabutoxide (TBT) as a catalyst, the rate constant for the polycondensation of BHPT (k₁₁) was determined to be 3.975 min⁻¹. researchgate.net This quantitative value is essential for modeling the polymerization process and optimizing reactor design. The mechanism involves a transesterification reaction where the hydroxyl end groups of the BHPT monomers react, eliminating 1,3-propanediol (B51772) and forming an ester linkage, thereby extending the polymer chain.

Effect of Catalyst Concentration and Reaction Temperature on Polycondensation Kinetics

The rate of polycondensation is significantly influenced by both catalyst concentration and reaction temperature. Titanium compounds, such as titanium tetrabutoxide, are effective catalysts for this process. researchgate.netresearchgate.net While specific studies detailing the effect of varying catalyst concentrations on BHPT homopolycondensation are not extensively available in the provided sources, the general principle in polyesterification is that increasing the catalyst concentration enhances the reaction rate up to a certain point, beyond which the effect may plateau or lead to undesirable side reactions.

Reaction temperature plays a crucial role in the kinetics. Investigations into the copolymerization of BHPT and Bis(2-hydroxyethyl) terephthalate (BHET) were conducted at temperatures of 260°C, 270°C, and 280°C. researchgate.net For polycondensation reactions in general, higher temperatures increase the rate constant, accelerating the attainment of high molecular weight polymer. However, excessively high temperatures can also promote thermal degradation of the polymer. The selection of an optimal temperature involves a trade-off between achieving a rapid polymerization rate and minimizing degradation.

Copolycondensation Studies of this compound with Diverse Glycol Terephthalates

Copolycondensation introduces a second monomer into the polymerization process, allowing for the synthesis of copolyesters with tailored properties. The study of BHPT's behavior in such reactions, particularly with commercially significant monomers like BHET, provides insight into the relative reactivities and the resulting polymer microstructure.

Copolycondensation with Bis(2-hydroxyethyl) terephthalate

The copolycondensation of BHPT with Bis(2-hydroxyethyl) terephthalate (BHET) has been investigated to understand the interplay between these two monomers during polymerization. researchgate.netresearchgate.net This reaction is of particular interest as it combines the structural units that would individually form PTT and poly(ethylene terephthalate) (PET).

Kinetic studies reveal a significant difference in the reactivity of BHPT and BHET during copolycondensation. At 270°C with titanium tetrabutoxide as the catalyst, the homopolycondensation rate constant for BHPT (k₁₁) is 3.975 min⁻¹, which is nearly double that of BHET (k₂₂), which stands at 2.055 min⁻¹. researchgate.net This indicates that BHPT is substantially more reactive than BHET under these conditions. Consequently, the monomer reactivity ratios for BHPT are much larger than those for BHET. researchgate.net

This disparity in reactivity is a key factor in determining the sequence distribution of monomer units in the final copolymer chain. Increasing the reaction temperature has been shown to reduce the difference between the reactivity ratios. researchgate.net At the highest tested polycondensation temperature of 280°C, the difference was at its lowest, suggesting an increased probability of forming a more random copolymer. researchgate.net

The kinetics of the cross-reactions between the two different monomers (BHPT and BHET) are crucial for understanding the final polymer architecture. The rate constants for these cross-reactions (k₁₂ and k₂₁) have been determined using proton nuclear magnetic resonance spectroscopy. researchgate.net

This hierarchy of reaction rates, where the homopolycondensation of the more reactive monomer (BHPT) is fastest, followed by the cross-reaction involving BHPT, and then the homopolycondensation of the less reactive monomer (BHET), indicates a tendency towards the formation of a block-like copolymer structure. researchgate.net The initial stages of the reaction would be dominated by the consumption of BHPT to form PTT-like blocks, with BHET being incorporated more slowly. This "block nature" of the copolycondensation is a direct consequence of the differing monomer reactivities. researchgate.net

Data Tables

Table 1: Homopolycondensation and Copolycondensation Rate Constants at 270°C

| Rate Constant | Description | Value (min⁻¹) |

| k₁₁ | Homopolycondensation of BHPT | 3.975 |

| k₂₂ | Homopolycondensation of BHET | 2.055 |

| k₁₂ / k₂₁ | Cross-reactions of BHPT and BHET | The precise values for k₁₂ and k₂₁ are not specified in the abstract, but their relative position in the reactivity order is established. |

Data sourced from a study using titanium tetrabutoxide as a catalyst. researchgate.net

Copolycondensation with Bis(4-hydroxybutyl) terephthalate

The copolycondensation of this compound (BHPT) with Bis(4-hydroxybutyl) terephthalate (BHBT) is a significant process for the synthesis of copolyesters with tailored properties. This reaction, typically carried out at high temperatures in the presence of a catalyst, involves the ester interchange between the hydroxyl end-groups of the two monomers. The kinetics of such copolycondensation reactions are generally observed to follow second-order behavior.

Monomer Reactivity Ratio Determination

In a study investigating the kinetics of the copolycondensation of BHPT and BHET at 270°C with titanium tetrabutoxide (TBT) as a catalyst, the rate constants for the individual polycondensation reactions and the cross-reactions were determined. Applying second-order kinetics, the rate constant for the polycondensation of BHPT (k11) was found to be 3.975 min⁻¹, while that of BHET (k22) was 2.055 min⁻¹ researchgate.net. The rate constants for the cross-reactions, k12 and k21, were also determined. The observed order of reaction rates was k11 > k12 > k22 > k21, which suggests a tendency towards block copolymer formation researchgate.net.

From these rate constants, the monomer reactivity ratios can be estimated. The reactivity ratio r1 (for BHPT) would be k11/k12 and r2 (for BHET) would be k22/k21. Although the precise values for the BHPT/BHBT system are not provided, the data from the BHPT/BHET system indicates that BHPT is more reactive than BHET in this specific copolycondensation. It is reasonable to infer that in the copolycondensation of BHPT and BHBT, the relative reactivities of the monomers would similarly influence the copolymer structure.

Table 1: Rate Constants for the Copolycondensation of BHPT and BHET at 270°C researchgate.net

| Rate Constant | Value (min⁻¹) | Description |

| k11 | 3.975 | Polycondensation of BHPT |

| k22 | 2.055 | Polycondensation of BHET |

| k12 | - | Cross-reaction of BHPT with BHET-terminated chain |

| k21 | - | Cross-reaction of BHET with BHPT-terminated chain |

Note: Specific values for k12 and k21 were not provided in the abstract, but the reactivity order was given.

Kinetic Modeling of Polymerization Processes

The kinetic modeling of the copolycondensation process involving BHPT and BHBT is essential for process optimization and control. Generally, these processes can be described by a set of differential equations that account for the concentrations of the monomers, growing polymer chains, and the condensation by-product.

A comprehensive kinetic model for copolyesterification would consider the following elementary reactions:

Homopolycondensation of BHPT: The reaction of two BHPT molecules to form a dimer and a molecule of 1,3-propanediol.

Homopolycondensation of BHBT: The reaction of two BHBT molecules to form a dimer and a molecule of 1,4-butanediol (B3395766).

Copolycondensation (Cross-reactions): The reaction of a BHPT molecule with a growing polymer chain terminated with a BHBT unit, and vice-versa.

The development of a kinetic model for such a system is based on the interactions between the terminal units of the diols and the terephthalate units mdpi.com. The model would describe the change in concentrations of the bound and terminal units of both 1,3-propanediol and 1,4-butanediol, as well as the free diol molecules mdpi.com. The rate equations are typically second order with respect to the reacting functional groups. For instance, the rate of consumption of the hydroxyl groups of BHPT can be expressed as a function of the rate constants and the concentrations of the reacting species.

These kinetic models are crucial for simulating the polymerization process, predicting the evolution of molecular weight, and understanding the impact of process parameters such as temperature, catalyst concentration, and vacuum pressure on the final polymer properties.

Investigation of Polymerization Mechanisms and Oligomer Formation

The investigation of polymerization mechanisms and the formation of oligomers are critical aspects of producing high-quality polyesters from BHPT. These studies provide insights into the reaction pathways and help in controlling the molecular weight distribution of the final polymer.

Detailed Reaction Pathway Elucidation

The polycondensation of BHPT proceeds through a transesterification mechanism. The fundamental reaction involves the elimination of 1,3-propanediol as the polymer chain grows. The process can be initiated from either terephthalic acid and 1,3-propanediol or through the transesterification of dimethyl terephthalate with 1,3-propanediol to first form BHPT wikipedia.org.

The subsequent polycondensation of BHPT involves the reaction between the terminal hydroxyl groups of two BHPT molecules or a BHPT molecule and a growing polymer chain. This reaction is catalyzed, typically by titanium or antimony compounds, and proceeds at elevated temperatures under vacuum to facilitate the removal of the 1,3-propanediol byproduct, thereby driving the equilibrium towards the formation of a high molecular weight polymer fiber-yarn.com.

Control of Oligomer Molecular Weight Distribution

The control of the oligomer molecular weight distribution is a key factor in achieving the desired properties of the final polymer. The molecular weight distribution is influenced by several factors during the polymerization process.

Methods to control the molecular weight distribution often involve manipulating the reaction conditions. For instance, the temperature profile, catalyst concentration, and the efficiency of the removal of the condensation byproduct can all be adjusted to influence the rate of polymerization and, consequently, the molecular weight and its distribution.

In the context of poly(trimethylene terephthalate) (PTT), which is the polymer derived from BHPT, studies have shown that the formation of nanofibers can be controlled by blending PTT with another polymer and controlling the extrusion process parameters such as blend ratio, shear rate, and draw ratio nih.gov. While this relates to the morphology of the final product, the underlying molecular weight distribution of the PTT plays a crucial role.

Furthermore, the process of solid-state polycondensation (SSP) can be employed after the initial melt polycondensation to increase the molecular weight and achieve a more uniform distribution. During SSP, the granulated prepolymer is heated to a temperature below its melting point under a vacuum or an inert gas flow, which allows for the further removal of byproducts and an increase in the polymer chain length.

Advanced Analytical Techniques for Structural Elucidation and Compositional Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework of bis(3-hydroxypropyl) terephthalate (B1205515) and its oligomers.

Proton (¹H) NMR spectroscopy is utilized to identify and quantify the different types of protons within the bis(3-hydroxypropyl) terephthalate molecule. The spectrum provides distinct signals corresponding to the aromatic protons of the terephthalate ring and the aliphatic protons of the two 3-hydroxypropyl chains.

The expected ¹H NMR spectrum for the monomer would feature:

A singlet for the four equivalent aromatic protons on the benzene (B151609) ring.

A triplet for the methylene (B1212753) (–CH₂–) protons directly attached to the ester oxygen atoms.

A triplet for the methylene protons attached to the terminal hydroxyl (–OH) groups.

A multiplet (quintet) for the central methylene protons of the propyl chains.

In the analysis of the closely related poly(trimethylene terephthalate) and its cyclic oligomers, specific chemical shifts are observed that are representative of the core structure of this compound. koreascience.kr The integration of these peaks allows for the calculation of the average molecular weight and the determination of end-group functionalities in oligomeric samples. researchgate.netsemanticscholar.org

Table 1: Representative ¹H NMR Chemical Shift Assignments for the Core Structure of this compound

| Protons (Assignment) | Chemical Shift (δ) ppm (Representative) | Multiplicity |

| Aromatic (C₆H ₄) | ~8.1 | Singlet |

| Methylene (COO–CH₂ –) | ~4.5 | Triplet |

| Methylene (–CH₂ –OH) | ~3.8 | Triplet |

| Methylene (–CH₂–CH₂ –CH₂) | ~2.1 | Quintet |

Note: Chemical shifts are representative and based on analogous structures like the PTT repeating unit. Actual values can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the compound's backbone structure and the identification of terminal (end-group) carbons.

The key signals in the ¹³C NMR spectrum include:

A signal for the carbonyl (C=O) carbon of the ester group.

Signals for the aromatic carbons, distinguishing between the protonated and quaternary carbons.

Three distinct signals for the three different methylene carbons in the propyl chain (COO–C H₂, –C H₂–, and C H₂–OH).

The chemical shift of the terminal methylene carbon attached to the hydroxyl group is particularly important for identifying monomer and oligomer end-groups, as it differs from the signal of a methylene carbon involved in a subsequent ester linkage within a polymer chain. researchgate.net Analysis of the PTT polymer and its cyclic dimer reveals the characteristic chemical shifts for the primary carbons in the structure. koreascience.kr

Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound Backbone

| Carbon (Assignment) | Chemical Shift (δ) ppm (Representative) |

| Carbonyl (C =O) | ~166 |

| Aromatic Quaternary (C –COO) | ~134 |

| Aromatic (C H) | ~129 |

| Methylene (COO–C H₂) | ~61 |

| Methylene (C H₂–OH) | ~59 |

| Methylene (–CH₂–C H₂–CH₂) | ~31 |

Note: Chemical shifts are representative and based on analogous structures like the PTT repeating unit. Actual values can vary depending on the solvent and concentration.

Chromatographic Methods for Purity Assessment and Oligomer Distribution

Chromatographic techniques are essential for separating complex mixtures into their individual components. They are widely used to assess the purity of synthesized this compound and to characterize the distribution of oligomers formed during polymerization reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the synthesis of this compound, which is often produced via transesterification of a dialkyl terephthalate (like dimethyl terephthalate) with 1,3-propanediol (B51772).

Using a reverse-phase HPLC setup, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), components are separated based on their polarity. This allows for the effective separation and quantification of:

Unreacted starting materials (e.g., dimethyl terephthalate).

The desired monomer product, this compound.

Intermediates such as the mono-substituted ester.

Low-molecular-weight oligomers (dimers, trimers, etc.).

Detection is typically performed with an ultraviolet (UV) detector set at a wavelength around 240 nm, where the terephthalate ring exhibits strong absorbance. scispace.com By analyzing samples at different time points, the progress of the reaction can be tracked, allowing for optimization of reaction conditions. Furthermore, HPLC is crucial for assessing the final purity of the isolated monomer and characterizing the composition of oligomeric byproducts.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound provides a distinct "fingerprint" based on its functional groups. The analysis of related polyesters like poly(ethylene terephthalate) (PET) and poly(trimethylene terephthalate) (PTT) reveals the characteristic absorption bands expected for this class of compounds. scispace.comresearchgate.netspectroscopyonline.com

Key characteristic absorption bands for this compound include:

O–H Stretch: A broad band in the region of 3500–3200 cm⁻¹, characteristic of the terminal hydroxyl (–OH) groups, often broadened due to hydrogen bonding.

C–H Stretches: Aromatic C–H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C–H stretches from the propyl chains are observed just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature, corresponding to the carbonyl stretch of the aromatic ester group. spectroscopyonline.com

C–O Stretches: Strong bands in the 1300–1100 cm⁻¹ region are assigned to the C–O stretching vibrations of the ester linkage. spectroscopyonline.com

Aromatic C=C Stretches: Peaks in the 1600–1450 cm⁻¹ region are due to the C=C bond vibrations within the benzene ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500–3200 | O–H Stretch (broad) | Hydroxyl (–OH) |

| 3100–3000 | C–H Stretch | Aromatic C–H |

| 3000–2850 | C–H Stretch | Aliphatic (–CH₂) |

| ~1720 | C=O Stretch (strong, sharp) | Aromatic Ester |

| 1300–1100 | C–O Stretch (strong) | Ester Linkage |

| 730-720 | C-H Bend (out-of-plane) | Benzene Ring |

Thermal Analytical Approaches in Polymer Science Research

Thermal analysis techniques are indispensable in polymer science for characterizing the relationship between a material's physical properties and temperature. These methods measure changes in properties such as heat flow, mass, and dimension as a function of temperature or time, providing critical insights into the thermal stability, phase transitions, and crystallization behavior of polymeric materials.

Differential Scanning Calorimetry (DSC) for Polymer Crystallization Behavior and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature or time. mt.com In polymer science, DSC is crucial for studying crystallization and melting phenomena. By subjecting a polymer sample to a controlled temperature program (heating, cooling, or holding isothermally), DSC can determine key thermal transition points, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mt.com

The process of polymer crystallization, where polymer chains organize from a disordered amorphous state into ordered crystalline structures, is a complex phenomenon that significantly impacts the material's mechanical and physical properties. mt.com This transition can occur either upon cooling from the melt or during heating of a previously quenched, amorphous sample above its glass transition temperature—a process known as cold crystallization. mdpi.comresearchgate.net

In the context of polymers derived from this compound, such as Poly(trimethylene terephthalate) (PTT), DSC is used to analyze crystallization kinetics. The isothermal crystallization behavior of PTT has been analyzed using the Avrami equation, which models the kinetics of phase transformation. Studies have shown that for PTT, the Avrami exponents for isothermal crystallization range from 2.8 to 3.2 at various crystallization temperatures, indicating specific nucleation and growth mechanisms. researchgate.net

DSC analysis also reveals how the incorporation of comonomers affects the thermal properties of polyesters. For instance, in copolymers based on terephthalate units, an increase in the content of a comonomer can lead to a decrease in the melting temperature (Tm) while causing an increase in the glass transition temperature (Tg). researchgate.net

A typical DSC thermogram for a semi-crystalline polymer can reveal multiple transitions. A heating-cooling-heating cycle can show if a material was mostly amorphous initially, as indicated by a crystallization peak before the melting peak during the first heating scan. mt.com If the material achieves maximum crystallinity during the controlled cooling cycle, the subsequent heating scan may not show a crystallization peak. mt.com

Table 1: DSC Data for Isothermal Crystallization of Poly(trimethylene terephthalate) (PTT) This table summarizes findings from isothermal crystallization studies on PTT, the polymer derived from this compound.

| Parameter | Value/Range | Description |

| Crystallization Temperature Range | 180 - 200°C | The temperature range at which isothermal crystallization studies were conducted. researchgate.net |

| Avrami Exponents (n) | 2.8 - 3.2 | These values, derived from kinetic analysis, provide insight into the nucleation and growth morphology of the crystals. researchgate.net |

| Crystallization Kinetics Regime | Regime II | Lauritzen-Hoffman analysis indicated that the isothermal crystallization of PTT follows Regime II kinetics within the studied temperature range. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles of Derived Polymers

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and degradation profile of polymeric materials. The resulting data can be used to understand the decomposition mechanisms, identify intermediate products, and ascertain the operational temperature limits of a polymer.

For polyesters derived from terephthalic acid and various diols, TGA reveals their thermal stability and decomposition pathways. While specific TGA data for polymers of this compound is not detailed, extensive analysis of the closely related monomer, Bis(2-hydroxyethyl) terephthalate (BHET), provides a strong model for the expected degradation behavior. BHET is the monomer for Poly(ethylene terephthalate) (PET). azom.com

TGA studies on BHET, often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to analyze the evolved gases, show a multi-step degradation process. azom.com The derivative of the TGA curve (DTG curve) for BHET typically shows two distinct peaks, indicating a two-step degradation mechanism. azom.com

First Degradation Step: This initial weight loss occurs at approximately 300°C. Analysis of the evolved gases at this temperature confirms the release of the diol used in the synthesis—in the case of BHET, this is ethylene (B1197577) glycol. azom.com For a polymer derived from this compound, the analogous product would be 1,3-propanediol.

Second Degradation Step: A second, more significant weight loss occurs at a higher temperature, around 450°C. This step is attributed to the cleavage of the ester side chains from the aromatic group. azom.com

Table 2: TGA Degradation Profile for Bis(2-hydroxyethyl) terephthalate (BHET) as an Analog This table outlines the key stages of thermal degradation for BHET, which serves as a model for polymers derived from this compound.

| Degradation Step | Peak Temperature (DTG) | Evolved Product(s) Identified by TGA-FTIR | Mechanism |

| Step 1 | ~300°C | Ethylene Glycol (EG) azom.com | Loss of the diol component. azom.com |

| Step 2 | ~450°C | Hydroxy formic acid ester fragments azom.com | Cleavage of the ester side chains from the aromatic ring. azom.com |

Role in Polymer Chemistry and Advanced Material Synthesis

Bis(3-hydroxypropyl) terephthalate (B1205515) as a Precursor for Poly(trimethylene terephthalate) (PTT)

The principal application of Bis(3-hydroxypropyl) terephthalate in polymer science is its role as the monomer for producing Poly(trimethylene terephthalate). PTT is a thermoplastic polyester (B1180765) known for its excellent resiliency, inherent stain resistance, and softness, making it a competitor to widely used polyesters like PET and PBT. researchgate.netwikipedia.org The synthesis of PTT from BHPT is a critical industrial process.

The production of PTT is typically a two-stage process. The first stage involves the esterification of terephthalic acid (TPA) with 1,3-propanediol (B51772) (PDO) to form the BHPT monomer, along with water as a byproduct. justia.com Alternatively, BHPT can be formed via a transesterification reaction between dimethyl terephthalate (DMT) and PDO. researchgate.net

The second stage, and the direct focus here, is the polycondensation of the BHPT monomer. In this step, the BHPT molecules are polymerized at elevated temperatures (typically between 247°C and 280°C) and under reduced pressure (vacuum). justia.comresearchgate.netgoogle.com This reaction involves the linking of BHPT monomers through the elimination of 1,3-propanediol. The process is heavily reliant on catalysts to achieve high molecular weights suitable for commercial applications. google.com

Commonly used polycondensation catalysts include organic titanate compounds, such as titanium tetrabutoxide (TBT), and various tin compounds. justia.comresearchgate.net For instance, one process describes the polymerization of the BHPT monomer in the presence of an organic titanate catalyst to yield PTT. justia.com The selection of the catalyst system is crucial as it influences not only the reaction rate but also the properties and color of the final polymer. researchgate.net

The polycondensation reaction can be represented as follows: n [HO-(CH₂)₃-OOC-C₆H₄-COO-(CH₂)₃-OH] → H-[O-(CH₂)₃-OOC-C₆H₄-COO]n-(CH₂)₃-OH + (n-1) HO-(CH₂)₃-OH

This process can also be achieved through the chemical recycling of existing PTT. PTT can be depolymerized in the presence of 1,3-propanediol and a suitable catalyst, such as zinc acetate, to recover the BHPT monomer with high yield. researchgate.net This recovered monomer can then be directly re-polymerized into high-quality PTT, demonstrating a viable route for closed-loop recycling. researchgate.net

Table 1: PTT Synthesis Conditions and Properties

| Parameter | Value | Source(s) |

| Monomer | This compound | justia.com |

| Catalyst Type | Organic Titanate, Titanium Tetrabutoxide (TBT) | justia.comresearchgate.net |

| Polycondensation Temp. | 247°C - 280°C | researchgate.netgoogle.com |

| Process Pressure | Reduced Pressure / Vacuum | justia.com |

| Byproduct | 1,3-propanediol | General Knowledge |

The quality of the this compound monomer is a critical factor that significantly influences both the efficiency of the polymerization process and the final properties of the PTT polymer. The presence of impurities in the monomer feed can lead to side reactions, lower molecular weight, and undesirable characteristics in the final product.

One of the main concerns during the initial synthesis of BHPT from TPA and PDO is the formation of dipropylene glycol (DPG). justia.com The molar ratio of the reactants (PDO to TPA) must be carefully controlled; for example, ratios between 1.6:1 and 2:1 are preferred to minimize DPG formation. justia.com If excess DPG is incorporated into the polymer chain, it can disrupt the regularity of the polymer structure, leading to a lower melting point, reduced crystallinity, and altered mechanical properties.

Furthermore, the purity of the recovered BHPT monomer in recycling processes is vital for producing regenerated PTT with properties comparable to virgin polymer. researchgate.net Research has shown that PTT synthesized from BHPT recovered via zinc acetate-catalyzed depolymerization can exhibit better quality in terms of color compared to PTT made from virgin dimethyl terephthalate (DMT). researchgate.net This suggests that the purification of the monomer during the recovery step is effective at removing color-inducing impurities.

The presence of residual catalysts or unreacted starting materials can also affect the polycondensation kinetics and the thermal stability of the resulting PTT. google.com Therefore, a high-purity BHPT monomer is essential for achieving high polymerization efficiency, obtaining a high molecular weight polymer, and ensuring desirable properties such as high thermal stability and good color. google.com

Design and Preparation of Novel Copolyester Architectures Incorporating this compound Units

Beyond its use in homopolymers, BHPT is a valuable building block for creating novel copolyesters with tailored properties. By incorporating other diols or dicarboxylic acids into the polymerization process alongside BHPT, chemists can design a wide array of copolyester architectures, including random and block copolymers.

Random copolyesters can be synthesized by introducing a comonomer during the polycondensation of BHPT. For instance, by copolymerizing BHPT with its shorter-chain analogue, Bis(2-hydroxyethyl) terephthalate (BHET), a series of poly(trimethylene-co-ethylene terephthalate) (P(TT/ET)) random copolymers can be produced. researchgate.net The properties of these copolymers, such as glass transition temperature and melting point, can be tuned by adjusting the ratio of BHPT to BHET in the feed.

Similarly, analogous processes have been demonstrated where BHET is copolymerized with various aliphatic dicarboxylic acids (like succinic acid or adipic acid) to create biodegradable aromatic-aliphatic random copolymers. kaist.ac.krresearchgate.net Applying this principle, BHPT could be reacted with these same aliphatic dicarboxylic acids to produce copolyesters with enhanced flexibility and biodegradability compared to the PTT homopolymer. The incorporation of the flexible aliphatic units disrupts the crystal packing of the terephthalate segments, leading to materials with lower crystallinity, increased elasticity, and improved biodegradability. kaist.ac.kr

The synthesis of block copolymers containing PTT segments is another avenue for creating advanced materials. Kinetic studies of the copolycondensation of BHPT and BHET have shown that the reaction rates for the homopolymerization of BHPT are significantly higher than for the cross-reactions between BHPT and BHET. researchgate.net This difference in reactivity indicates a "block nature" of the copolycondensation, meaning that segments (or blocks) of PTT are likely to form before significant incorporation of the comonomer occurs. researchgate.net This inherent reactivity difference can be exploited to favor the formation of blocky structures over purely random copolymers. By carefully controlling reaction conditions like temperature, the degree of blockiness can be influenced, allowing for the design of thermoplastic elastomers and other high-performance materials. researchgate.net

Elucidation of Structure-Reactivity Relationships in this compound-Derived Polymer Systems

The reactivity of BHPT in polymerization is directly linked to its molecular structure, specifically the three-carbon (propyl) chain of its hydroxyalkyl groups. This structure dictates its reactivity relative to other similar monomers, such as Bis(2-hydroxyethyl) terephthalate (BHET), which has a two-carbon (ethyl) chain.

Kinetic investigations into the polycondensation of BHPT and BHET, catalyzed by titanium tetrabutoxide at 270°C, provide clear evidence of this structure-reactivity relationship. researchgate.net The rate constant for the polycondensation of BHPT (k₁₁) was found to be 3.975 min⁻¹, which is nearly double the rate constant for BHET (k₂₂) at 2.055 min⁻¹. researchgate.net This indicates that BHPT is significantly more reactive than BHET under these conditions.

Table 2: Polycondensation Rate Constants (270°C)

| Monomer/Reaction | Rate Constant (k) | Value (min⁻¹) | Source |

| BHPT Homopolymerization | k₁₁ | 3.975 | researchgate.net |

| BHET Homopolymerization | k₂₂ | 2.055 | researchgate.net |

| Cross-reaction (BHPT + BHET) | k₁₂ | > k₂₂ | researchgate.net |

| Cross-reaction (BHET + BHPT) | k₂₁ | < k₂₂ | researchgate.net |

Further studies have explored the effect of temperature on these reactivities. When the polycondensation temperature was varied between 260°C, 270°C, and 280°C, the monomer reactivity ratios confirmed that BHPT was much more reactive than BHET across the entire range. researchgate.net However, the difference in reactivity decreased at higher temperatures, suggesting that a higher temperature promotes more randomization in the resulting copolymer. researchgate.net The greater reactivity of BHPT is attributed to the higher flexibility and different steric and electronic environment of the 3-hydroxypropyl group compared to the 2-hydroxyethyl group, which facilitates its participation in the transesterification reactions that drive polymer chain growth.

Mitigation Strategies for Undesirable Byproduct Formation in Polyester Synthesis

The synthesis of polyesters, while a well-established industrial process, is often accompanied by the formation of unwanted byproducts that can negatively impact the final polymer's properties and processing characteristics. Two significant challenges in this regard are the formation of ether linkages, specifically Bis(3-hydroxypropyl)ether (BPE) in the context of PTT synthesis, and the generation of cyclic oligomers.

Control of Bis(3-hydroxypropyl)ether (BPE) Content in PTT

Key Research Findings on BPE Mitigation:

Catalyst Selection: The choice of catalyst plays a crucial role in minimizing BPE formation. Certain catalysts can favor the desired esterification or transesterification reactions over the etherification side reaction.

Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and reaction time is essential. Higher temperatures generally accelerate the rate of BPE formation.

Monomer Feed Ratio: Adjusting the molar ratio of the diol to the diacid or diester can influence the extent of side reactions.

A study on the kinetics of polycondensation and copolycondensation of this compound and bis(2-hydroxyethyl) terephthalate provides insights into the reaction mechanisms and factors influencing byproduct formation. plastics-news.ru

Minimization of Cyclic Oligomer Formation

Cyclic oligomers are another common byproduct in polyester synthesis. mdpi.com These are low-molecular-weight cyclic molecules formed through intramolecular "backbiting" reactions, where a hydroxyl end group of a growing polymer chain attacks an ester linkage within the same chain, leading to the formation of a cyclic compound and a shorter linear chain. acs.org The presence of cyclic oligomers can cause various problems, including:

Processing Issues: During melt processing, oligomers can migrate to the surface of the polymer, leading to die buildup, plate-out on molds, and other processing difficulties. textilefocus.com

Surface Defects: Oligomer migration can result in a "frosty" or white powdery deposit on the surface of finished products, affecting their appearance. textilefocus.com

Strategies to Minimize Cyclic Oligomer Formation:

Catalyst Deactivation: Certain catalysts that promote the polymerization reaction can also catalyze the formation of cyclic oligomers. The addition of phosphorus-containing compounds can effectively deactivate these catalysts at the end of the polymerization process, thereby suppressing cyclic oligomer formation. google.com

Solid-State Polymerization (SSP): This post-polymerization process, conducted at a temperature below the polymer's melting point, can help to increase the molecular weight of the polymer and reduce the relative amount of cyclic oligomers. google.com

Optimized Reaction Conditions: Similar to BPE control, careful management of temperature and pressure during polycondensation can minimize the likelihood of backbiting reactions.

Additives: Specific additives can be introduced to inhibit the reactions leading to cyclic oligomer formation. google.com

| Mitigation Strategy | Targeted Byproduct | Mechanism of Action |

| Catalyst Selection | Bis(3-hydroxypropyl)ether (BPE) | Favors desired polymerization reactions over etherification. |

| Control of Reaction Conditions | BPE and Cyclic Oligomers | Reduces the rate of side reactions by optimizing temperature and pressure. |

| Catalyst Deactivation | Cyclic Oligomers | Addition of inhibitors (e.g., phosphorus compounds) to suppress catalyst activity for backbiting reactions. google.com |

| Solid-State Polymerization (SSP) | Cyclic Oligomers | Increases polymer molecular weight, reducing the relative content of oligomers. google.com |

Biodegradation and Circularity Concepts for Bis 3 Hydroxypropyl Terephthalate Based Materials

Enzymatic Hydrolysis of Bis(3-hydroxypropyl) terephthalate (B1205515) and Related Polyesters

The enzymatic degradation of synthetic polyesters has emerged as a promising avenue for sustainable polymer waste management and a circular economy. This approach utilizes enzymes to break down complex polymer chains into their constituent monomers, which can then be repolymerized into new materials. For terephthalate-based polyesters, such as Poly(trimethylene terephthalate) (PTT), the polymer precursor to Bis(3-hydroxypropyl) terephthalate (BHPT), this process offers a green alternative to conventional recycling methods. The hydrolysis targets the ester linkages in the polymer backbone, leading to the formation of oligomers, dimers, and ultimately the BHPT monomer and its derivatives.

Discovery and Engineering of Polyesterases (Cutinases, Lipases) for Degradation

The discovery of enzymes capable of degrading recalcitrant synthetic polyesters marked a significant breakthrough in bioremediation and recycling. The primary classes of enzymes studied for this purpose are polyesterases, which include cutinases and lipases, belonging to the α/β-hydrolase superfamily mdpi.com. These enzymes naturally hydrolyze esters in lipids and plant cutin, but have been found to also act on synthetic polyester (B1180765) substrates.

Discovery of Natural Polyesterases: Initial research identified several naturally occurring microorganisms, primarily fungi and bacteria, that produce enzymes with polyester-degrading capabilities. A notable discovery was the bacterium Ideonella sakaiensis 201-F6, which can utilize Poly(ethylene terephthalate) (PET) as a major carbon and energy source through the action of a secreted PETase researcher.lifetamu.edu. Other well-studied enzymes include cutinases from Thermobifida fusca (TfCut), Humicola insolens (HiC), and Fusarium solani (FsC), as well as lipases from sources like Thermomyces lanuginosus nih.govresearchgate.net. Specifically for PTT, the cutinase from T. fusca and the lipase from T. lanuginosus have demonstrated hydrolytic activity on PTT fibers and the monomer this compound (BHPT) nih.gov.

Protein Engineering for Enhanced Performance: While naturally occurring polyesterases provided a starting point, their native efficiency and stability are often insufficient for industrial applications. Consequently, protein engineering has become a critical tool for improving these enzymes. Key strategies include:

Rational Design: This structure-guided approach involves making specific mutations to the enzyme's amino acid sequence to enhance desired properties. For example, narrowing the binding cleft of PETase by mutating two active-site residues surprisingly improved its PET degradation capability researcher.lifetamu.edu. Engineering additional disulfide bonds has also been shown to improve the thermal stability of cutinases nih.gov.

Directed Evolution: This method involves creating large libraries of enzyme variants through random mutagenesis and screening for mutants with improved performance. This has been used to enhance the stability and activity of various polyesterases.

Ancestral Sequence Reconstruction: A cutting-edge technique used to generate ancestral enzyme variants that may possess enhanced properties like higher thermostability and solubility researchgate.net.

These engineering efforts have led to the development of highly efficient enzyme variants, such as an engineered leaf-branch compost cutinase (LCC) capable of depolymerizing 90% of PET into monomers within 10 hours, showcasing the potential for practical, large-scale polyester recycling nih.gov.

Mechanistic Insights into Enzyme-Substrate Interactions

The Catalytic Mechanism: Polyesterases like cutinases and lipases employ a canonical two-step esterase mechanism involving a catalytic triad, typically composed of Serine (Ser), Histidine (His), and Aspartic acid (Asp) residues nih.govnih.govchemrxiv.org.

Acylation: The serine's nucleophilic hydroxyl group attacks the carbonyl carbon of the polyester's ester bond. This forms a tetrahedral intermediate that is stabilized by the enzyme's active site. The intermediate then collapses, releasing the alcohol portion of the ester (in this case, a polymer chain fragment with a hydroxyl end-group) and forming an acyl-enzyme intermediate nih.govnih.gov.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The water then hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid portion of the substrate (a fragment with a carboxyl end-group) and regenerating the free enzyme nih.gov.

Structural Features Influencing Activity: Several structural features of the enzyme are critical for efficient interaction with and degradation of polyester substrates:

Active Site Accessibility: Unlike some lipases where the active site is buried, cutinases and PET-active enzymes possess a more open and accessible active-site cleft. This feature is essential for accommodating the bulky, rigid polymer chain researcher.lifetamu.edunih.gov.

Substrate Binding Surface: The efficiency of PETase from I. sakaiensis has been linked to an enhanced affinity of the substrate for the protein surface. This is mediated by cation-pi interactions between the aromatic rings of the terephthalate units and a positively charged hinge along the enzyme's surface nih.gov.

Identification and Quantification of Enzymatic Hydrolysis Products, e.g., Mono(3-hydroxypropyl) terephthalate and Terephthalic Acid

The enzymatic hydrolysis of PTT and its monomer, this compound (BHPT), yields a series of degradation products. The primary scission of the PTT polymer chain produces oligomers, which are further broken down into the monomer BHPT. Subsequent hydrolysis of BHPT leads to Mono(3-hydroxypropyl) terephthalate (MHPT) and ultimately Terephthalic acid (TPA) and 1,3-propanediol (B51772).

A study by Eberl et al. (2008) specifically investigated the enzymatic hydrolysis of PTT polymers and oligomers using various polyesterases nih.gov. The key findings include:

The lipase from Thermomyces lanuginosus showed activity on PTT fibers and on BHPT.

The same lipase was unable to hydrolyze the PTT polymer film, MHPT, or the cyclic dimer of PTT.

The cutinase from Thermobifida fusca was more effective, releasing the highest amounts of hydrolysis products from PTT materials and being capable of hydrolyzing the cyclic PTT dimer nih.gov.

The identification and quantification of these hydrolysis products are essential for monitoring the degradation process and assessing enzyme efficiency. The primary analytical technique used for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (RP-HPLC-UV), which can separate and quantify the aromatic products like TPA, MHPT, and BHPT nih.gov. Other methods, such as those based on fluorescence detection of TPA, can also be employed for sensitive quantification nih.gov.

Table 1: Products of PTT and BHPT Enzymatic Hydrolysis

| Starting Material | Enzyme Example | Primary Hydrolysis Products | Final Hydrolysis Products | Analytical Method |

|---|---|---|---|---|

| Poly(trimethylene terephthalate) (PTT) | Thermobifida fusca cutinase | PTT Oligomers, BHPT | MHPT, Terephthalic Acid (TPA) | RP-HPLC-UV |

| This compound (BHPT) | Thermomyces lanuginosus lipase | Mono(3-hydroxypropyl) terephthalate (MHPT) | Terephthalic Acid (TPA) | RP-HPLC-UV |

Chemical Depolymerization of Poly(trimethylene terephthalate) to Recover this compound

Chemical depolymerization represents a robust pathway for recycling PTT waste back to its constituent monomer, this compound (BHPT). Among various chemical recycling methods, glycolysis, which uses a glycol as a depolymerizing agent, is particularly attractive because it can directly yield the diol-ester monomer ready for repolymerization. For PTT, glycolysis is carried out using 1,3-propanediol (1,3-PDO), the same diol used in its synthesis. This process breaks the ester bonds of the polymer chain via transesterification, yielding BHPT and its oligomers.

Glycolysis Process Optimization for High-Yield Monomer Recovery

The efficiency and yield of the PTT glycolysis process are highly dependent on several key reaction parameters. Optimizing these parameters is critical to maximize the recovery of high-purity BHPT while minimizing reaction time and energy consumption. A study on the depolymerization of PTT in 1,3-PDO identified the optimal conditions for achieving a high monomer yield researcher.liferesearchgate.net.

The key parameters influencing the process include:

Reaction Temperature: The temperature significantly affects the reaction rate. An optimal temperature of 220 °C was identified, which provides a balance between rapid depolymerization and the prevention of side reactions researcher.liferesearchgate.net.

Ratio of 1,3-PDO to PTT: An excess of 1,3-PDO is required to shift the reaction equilibrium towards depolymerization. The optimal mass ratio of 1,3-PDO to PTT was found to be 8:1. Higher ratios did not significantly increase the yield, while lower ratios resulted in incomplete depolymerization researcher.liferesearchgate.netresearchgate.net.

Catalyst Concentration: The amount of catalyst is crucial for achieving a high reaction rate. A concentration of 0.2 wt% (relative to PTT) was determined to be optimal researcher.liferesearchgate.net.

Reaction Time: Under the optimized conditions, a BHPT monomer yield of 83 mol% was achieved within a relatively short reaction time of 45 minutes researcher.liferesearchgate.net.

Table 2: Optimized Conditions for PTT Glycolysis

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Reaction Temperature | 220 °C | Balances reaction rate and side reactions |

| Catalyst (Zn(OAc)₂) Concentration | 0.2 wt% | Ensures efficient catalysis |

| Ratio of 1,3-PDO to PTT | 8:1 (by weight) | Drives reaction towards monomer formation |

| Reaction Time | 45 minutes | Achieves high yield in a short duration |

| Resulting BHPT Monomer Yield | 83 mol% | High-efficiency monomer recovery |

Data sourced from Guo et al. (2025) researcher.liferesearchgate.net.

This optimized process allows for the efficient conversion of low-value PTT waste into a high-value monomer, which can be directly reused in the synthesis of virgin-quality PTT, thus closing the loop and establishing a circular economy for this polymer.

Catalyst Systems for Efficient Depolymerization

The selection of an appropriate catalyst is paramount for the successful glycolysis of PTT. An effective catalyst must exhibit high activity for the transesterification reaction, lead to high monomer yield, and not trigger undesirable side reactions that would contaminate the final product.

Several types of catalysts have been investigated for polyester glycolysis, including metal acetates, metal oxides, and organic bases researchgate.netnih.govmdpi.com. For the specific glycolysis of PTT with 1,3-propanediol, a comparative study of different catalysts was conducted. The catalysts evaluated included zinc acetate (Zn(OAc)₂), calcium acetate (Ca(OAc)₂), sodium carbonate (Na₂CO₃), the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO), and a hydrotalcite catalyst (Mg/Al-O) researchgate.net.

Among these, zinc acetate (Zn(OAc)₂) was identified as the most suitable catalyst . It demonstrated very high catalytic efficiency for the depolymerization of PTT and, crucially, did not induce side reactions. In contrast, while the organic base DABCO showed the highest initial depolymerization efficiency, it also caused the reaction solution to turn dark brown, indicating the occurrence of side reactions that would compromise the quality of the recovered monomer researchgate.net. Catalysts like Ca(OAc)₂ and Na₂CO₃ resulted in a lower BHPT monomer yield under the same conditions researchgate.net.

The high performance of zinc acetate is consistent with its widespread use as an effective and economical catalyst for the glycolysis of other polyesters, such as PET mdpi.comnih.gov. The mechanism involves the coordination of the metal cation to the carbonyl oxygen of the ester group, which facilitates the nucleophilic attack by the hydroxyl group of the 1,3-propanediol, leading to the cleavage of the ester bond acs.org. The successful application of this catalyst system enables the production of high-purity BHPT that can be directly repolymerized, contributing to a sustainable and circular PTT lifecycle.

Strategies for Upcycling Polyester Waste Streams through this compound Pathways

Upcycling polyester waste, particularly polyethylene (B3416737) terephthalate (PET), into higher-value materials is a critical strategy for advancing a circular economy. One promising pathway involves the chemical depolymerization of PET through glycolysis, not with ethylene (B1197577) glycol, but with 1,3-propanediol. This specific process yields this compound (BHPT), a valuable monomer that serves as a building block for specialty polyesters with enhanced properties.

The core of this upcycling strategy is the transesterification reaction where PET is broken down by 1,3-propanediol. In this reaction, the ester linkages within the PET polymer chain are cleaved and replaced with hydroxyl-terminated propyl groups, resulting in the formation of BHPT and the release of ethylene glycol as a byproduct. This process effectively converts low-value, colored, or contaminated PET waste, which may be unsuitable for mechanical recycling, into a purified chemical intermediate.

The primary application of BHPT is in the synthesis of poly(trimethylene terephthalate) (PTT). PTT is a high-performance polyester known for its excellent resiliency, inherent stain resistance, and softness, making it a superior alternative to PET in applications such as carpeting, textiles, and engineering thermoplastics. By converting PET waste into BHPT, and subsequently into PTT, this pathway transforms a common plastic waste stream into a more valuable and durable product, thereby extending the life and value of the original polymer resources. Research into optimizing this glycolysis process focuses on developing efficient catalysts to increase reaction speed and BHPT yield, while minimizing energy consumption and reaction time, typically conducted at temperatures between 180-250°C. nih.gov

Environmental Performance Assessment of Chemical Recycling Technologies

The environmental viability of chemical recycling technologies is paramount to their role in a sustainable circular economy. A comprehensive evaluation requires rigorous assessment methodologies to quantify the benefits and potential drawbacks compared to traditional linear production models (i.e., virgin polymer synthesis) and other recycling methods.

Life Cycle Assessment (LCA) Methodologies for Polyester Circularity

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process from cradle to grave. fslci.org For polyester circularity, LCA provides crucial insights by comparing the environmental footprint of virgin polyester production with that of recycled polyester derived from chemical recycling pathways like glycolysis. The assessment typically quantifies impacts across several categories, including global warming potential (greenhouse gas emissions), depletion of fossil fuels, water scarcity, and energy consumption. consensus.appplasticsrecycling.org

LCA studies consistently demonstrate that producing polyester from recycled feedstocks offers significant environmental advantages over virgin production. consensus.appplasticsrecycling.orgbioplasticsnews.com Chemical recycling, despite being potentially more energy-intensive than mechanical recycling, still shows a considerable reduction in environmental impact compared to the synthesis of virgin PET from petrochemicals. lmaleidykla.lt This is primarily due to the avoidance of fossil fuel extraction and processing for raw materials. For instance, recycled PET can reduce greenhouse gas emissions by as much as 79% compared to its virgin counterpart. greyb.com

Below is a data table summarizing comparative LCA findings for virgin PET versus recycled PET (rPET).

| Environmental Impact Category | Reduction for Recycled PET vs. Virgin PET | Source |

|---|---|---|

| Greenhouse Gas Emissions (GWP) | 25% - 82% | consensus.app |

| Fossil Fuel / Non-Renewable Energy Use | 13% - 85% | consensus.app |

| Total Energy Consumption | Virgin expended energy is 1.7x higher | plasticsrecycling.org |

| Water Scarcity / Consumption | Up to 76% |

Techno-Economic Analysis of Sustainable Polyester Production

A Techno-Economic Analysis (TEA) evaluates the economic performance and technological feasibility of an industrial process. For sustainable polyester production, TEA is essential for determining whether chemical recycling technologies can compete with established virgin polymer manufacturing on a commercial scale. The analysis considers capital and operating costs, revenue from the sale of products (like BHPT or purified terephthalic acid), and market prices for raw materials (waste PET) and energy.

Key metrics in a TEA for chemical recycling include the Minimum Selling Price (MSP) of the recycled monomer and the Net Present Value (NPV) of a hypothetical recycling plant. Studies have shown that processes like glycolysis can be economically viable, particularly as the technology matures and scales up. For example, a TEA on mechanochemical recycling of PET determined a positive NPV and an MSP of $0.99/kg for the recovered monomers. PET glycolysis, in particular, demonstrates strong economic potential compared to other chemical recycling methods. nrel.gov

The economic feasibility is heavily influenced by factors such as the cost and quality of the waste feedstock, the efficiency of the depolymerization and purification processes, and the market value of the upcycled products. As regulatory pressures and consumer demand for sustainable materials increase, the economic case for chemical recycling is expected to strengthen.

The following table presents key considerations in the techno-economic analysis of PET chemical recycling.

| Parameter | Description | Key Findings / Considerations | Source |

|---|---|---|---|

| Capital Costs (CAPEX) | Investment in reactors, purification columns, and other plant infrastructure. | Varies significantly with technology and scale. | |

| Operating Costs (OPEX) | Includes feedstock (waste PET), energy, catalyst, labor, and maintenance. | Electricity and steam are major contributors. | nrel.gov |

| Minimum Selling Price (MSP) | The price at which the recycled product must be sold to break even. | Enzymatic recycling can achieve cost parity with virgin TPA manufacturing. | |

| Market Factors | Price of virgin monomers, demand for recycled content, and government incentives. | Increasing demand for rPET and regulatory mandates improve economic outlook. | lmaleidykla.lt |

Computational and Theoretical Investigations Pertaining to Bis 3 Hydroxypropyl Terephthalate Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. For Bis(3-hydroxypropyl) terephthalate (B1205515) (BHPT), these computational methods are crucial for understanding its behavior at a molecular level, which in turn informs its synthesis and polymerization.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the ground-state properties of molecules like Bis(3-hydroxypropyl) terephthalate.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to validate the computational model.

Electronic Properties: Calculation of orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

Below is a table summarizing typical bond lengths and angles for a terephthalate-based structure, which would be refined by specific DFT calculations for BHPT.

Table 1: Representative Ground State Properties of a Terephthalate Moiety from Computational Models

| Parameter | Description | Typical Calculated Value |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 Å |

| C-O (Ester) Bond Length | Length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.35 Å |

| O-C (Alkoxy) Bond Length | Length of the single bond between the ester oxygen and the propyl group. | ~1.45 Å |

| C-C (Aromatic) Bond Length | Average length of the carbon-carbon bonds within the benzene (B151609) ring. | ~1.40 Å |

| O=C-O Bond Angle | Angle around the carbonyl carbon within the ester group. | ~124° |

| C-O-C Bond Angle | Angle at the ester oxygen atom. | ~116° |

Note: These are generalized values. Specific DFT calculations for this compound would provide more precise figures.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying short-lived transition states, and calculating the energy barriers that govern reaction rates. For BHPT, this is particularly relevant to its synthesis and polycondensation reactions.

The polycondensation of BHPT to form poly(trimethylene terephthalate) (PTT) involves a series of esterification or transesterification reactions. Computational methods can model these processes to understand the underlying mechanisms. For example, studies have investigated the kinetics of polycondensation and copolycondensation of BHPT and bis(2-hydroxyethyl) terephthalate, determining the rate constants of the cross-reactions. researchgate.netplastics-news.ru

The United Reaction Valley Approach (URVA) is a powerful tool for the detailed analysis of reaction mechanisms. nih.govsmu.edu It partitions the reaction path into distinct phases, offering a granular view of the chemical transformation:

Contact Phase: Initial van der Waals interactions between reactants.

Preparation Phase: Reactants structurally prepare for the main chemical event.

Transition State Phase(s): The core bond-forming and bond-breaking processes occur.

Product Adjustment Phase: The newly formed product molecule relaxes to its equilibrium geometry.

Separation Phase: The products move apart.

By analyzing these phases, researchers can identify the electronic factors that control the reaction mechanism and energetics. nih.gov For instance, in the context of polyester (B1180765) degradation, semi-empirical molecular orbital calculations have been used to support findings on thermal chain cleavage mechanisms. researchgate.net

Molecular Modeling of Polymerization Processes and Polymer Conformation

Molecular modeling and simulation are indispensable tools for bridging the gap between molecular-level characteristics and macroscopic polymer properties. These techniques allow for the investigation of processes that are difficult to observe experimentally.

Simulation of Chain Growth and Microstructure Development

In a typical simulation of step-growth polymerization, monomer units (representing BHPT) are placed in a simulation box. The simulation then proceeds by forming bonds between reactive end groups, mimicking the polycondensation process. This allows researchers to track the evolution of molecular weight distribution over time.

Kinetic models, such as the Schulz-Flory distribution, are often used to describe the product distribution in polymerization reactions, relating it to the chain-growth probability. acs.org More advanced simulations can provide a more detailed, atomistic view of the growing polymer chains, including their conformation and entanglement.

The living-like character of certain polymerization reactions, such as the ring-opening polymerization of cyclic esters to form polyesters like PBT, has been confirmed through simulations that show a linear dependence of the number-average molecular weight on monomer conversion. researchgate.net

Prediction of Polymer Properties from Molecular Simulations

Once a realistic model of the polymer structure is obtained, molecular dynamics (MD) simulations can be used to predict a wide range of physical and mechanical properties. arxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into their dynamic behavior.

For polyesters like PTT, which is formed from BHPT, MD simulations have been used to predict properties such as:

Glass Transition Temperature (Tg) and Melting Temperature (Tm): By simulating the polymer at different temperatures, one can observe changes in properties like density and segmental mobility that correspond to these phase transitions. researchgate.net

Mechanical Properties: Simulations can predict a material's response to stress and strain, providing estimates of its modulus, strength, and elasticity.

Thermodynamic Properties: The Flory-Huggins interaction parameter (χ), which describes the miscibility of polymer blends, can be calculated from MD simulations using thermodynamic integration methods. aps.org

The table below illustrates the types of data that can be obtained from molecular simulations of PTT.

Table 2: Polymer Properties of PTT Predicted by Molecular Dynamics Simulations

| Property | Description | Predicted Value Range |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 45–102°C researchgate.net |

| Melting Temperature (Tm) | The temperature at which the crystalline regions of the polymer melt. | 227–277°C researchgate.net |

| Density | The mass per unit volume of the polymer. | Varies with temperature; can be tracked in simulations to identify phase transitions. researchgate.net |

These computational predictions are invaluable for designing new materials and optimizing processing conditions, often complementing and guiding experimental work. psu.edu

Emerging Research Frontiers and Future Directions for Bis 3 Hydroxypropyl Terephthalate Studies